Inogatran vs. Melagatran: In Vitro Thrombin Potency Defines a 7.5-Fold Differential
Inogatran demonstrates a 7.5-fold lower binding affinity for the active site of thrombin compared to its direct structural analog, melagatran. Inogatran exhibits a Ki value of 15 nM, whereas melagatran achieves a Ki value of 2 nM under identical steady-state kinetic conditions [1][2]. This differential is foundational for understanding the structure–activity relationship progression from inogatran to melagatran and is critical when using inogatran as a baseline comparator in structure-guided drug design studies.
| Evidence Dimension | Inhibition Constant (Ki) against human α-thrombin |
|---|---|
| Target Compound Data | Ki = 15 nM |
| Comparator Or Baseline | Melagatran (Ki = 2 nM) |
| Quantified Difference | 7.5-fold higher Ki (lower affinity) |
| Conditions | In vitro steady-state kinetic assay using purified human α-thrombin and chromogenic substrate S-2238, pH 7.4, 37°C |
Why This Matters
The 7.5-fold difference in Ki provides a precise benchmark for structure–activity relationship (SAR) optimization studies, enabling researchers to quantify the impact of specific molecular modifications (e.g., ring contraction from pipecolic acid to azetidine) on target engagement.
- [1] Teger-Nilsson AC, Bylund R, Gustafsson D, Gyzander E, Eriksson U. In vitro effects of inogatran, a selective low molecular weight thrombin inhibitor. Thromb Res. 1997;85(2):133-145. View Source
- [2] Gustafsson D, Antonsson T, Bylund R, Eriksson U, Gyzander E, Nilsson I, et al. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes. Thromb Haemost. 1998;79(1):110-118. View Source
